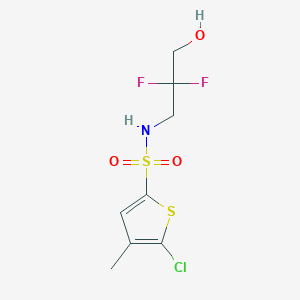![molecular formula C11H14ClNO3S B6628500 2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid](/img/structure/B6628500.png)
2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid, also known as CMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. CMPA is a derivative of the amino acid cysteine and has been found to exhibit various biochemical and physiological effects.
科学研究应用
2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid has been found to exhibit various therapeutic effects in scientific research. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for treating various inflammatory diseases. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of 2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid is not fully understood, but it is believed to exert its therapeutic effects through various pathways. This compound has been found to increase the expression of antioxidant enzymes, which helps to reduce oxidative stress and inflammation in cells. It has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can damage cells and contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in cells. This compound has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
实验室实验的优点和局限性
2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. Additionally, this compound is readily available and can be synthesized in large quantities, making it a cost-effective option for research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in these diseases. Additionally, research is needed to further understand the mechanism of action of this compound and to identify its specific targets in cells. Finally, more research is needed to determine the safety and efficacy of this compound in clinical trials, which will be essential for its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound has been studied for its potential use in treating neurodegenerative diseases, inflammatory diseases, and cancer therapy. Its mechanism of action is not fully understood, but it is believed to exert its therapeutic effects through various pathways. This compound has several advantages for lab experiments, but there are also limitations to its use. Future research is needed to further understand the therapeutic potential of this compound and to determine its safety and efficacy in clinical trials.
合成方法
2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methylthiophene-2-carbonyl chloride with L-cysteine. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a melting point of 162-164°C.
属性
IUPAC Name |
2-[(3-chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-4-7(11(15)16)13-10(14)9-8(12)6(2)5-17-9/h5,7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFLHPOPSUAASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=C(C(=CS1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)

![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)
![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)
![2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
![N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6628453.png)
![2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide](/img/structure/B6628463.png)
![2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628469.png)
![6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6628475.png)
![2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile](/img/structure/B6628488.png)
![5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide](/img/structure/B6628492.png)
![1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine](/img/structure/B6628496.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B6628499.png)
![3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6628511.png)
